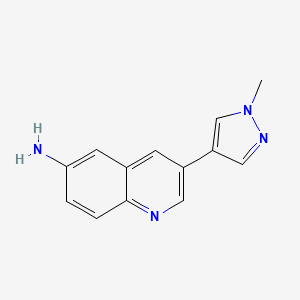

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine

Overview

Description

“3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine” is a compound that belongs to the class of organic compounds known as quinolines and derivatives . It has a molecular formula of C13H12N4 and an average mass of 224.261 Da .

Synthesis Analysis

The synthesis of quinolinyl-pyrazoles, including “3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine”, has been a subject of research in recent years . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine” consists of a quinoline moiety, which is a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene . The compound also contains a 1-methyl-1H-pyrazol-4-yl group .Scientific Research Applications

Antimicrobial Activity

Compounds with pyrazole structures have been studied for their potential as antimicrobial agents through in silico molecular docking studies .

Cytotoxicity

Derivatives of pyrazole have shown cytotoxic efficiency with IC50 values indicating potential as cancer therapeutics . The structure-activity relationship (SAR) studies reveal that certain substitutions on the pyrazole ring can enhance cytotoxic activity .

Synthesis Methods

The synthesis of pyrazole derivatives, including methods and reagents, has been documented, which could be relevant for the synthesis of “3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine” as well .

Scavenging Activity

Some pyrazole derivatives have been identified as potent scavengers, indicating possible antioxidant applications .

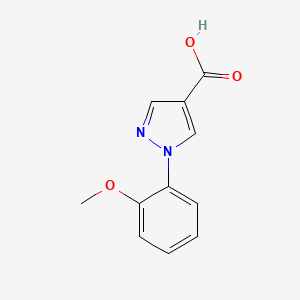

Antifungal Activity

Pyrazole-carboxylic acid amide derivatives have been designed for antifungal activity, suggesting a potential application in fungicide development .

Mechanism of Action

Target of Action

Quinoline and pyrazole derivatives have been studied extensively for their pharmacological properties . They have been found to interact with various cellular targets, leading to a wide range of biological activities.

Mode of Action

Quinoline and pyrazole derivatives are known to interact with their targets in a variety of ways . For instance, some quinoline derivatives have been found to inhibit class II c-Met, a receptor tyrosine kinase involved in cellular growth, differentiation, and survival .

Biochemical Pathways

For example, some derivatives have been found to inhibit the FLT3-ITD and BCR-ABL pathways, which are involved in cell proliferation and survival .

Pharmacokinetics

Quinoline and pyrazole derivatives are generally known for their oral bioactivity .

Result of Action

Quinoline and pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant effects .

properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-17-8-11(7-16-17)10-4-9-5-12(14)2-3-13(9)15-6-10/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRUSLSSTITICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)

![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)